molecular formula C15H16FNO B1464178 (2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol CAS No. 1269492-72-9

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol

Cat. No. B1464178
CAS RN: 1269492-72-9
M. Wt: 245.29 g/mol
InChI Key: UFVQMSGKHFTHDR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol, abbreviated as BFPE, is an organic compound with a variety of uses in scientific research. It is a colorless solid with a melting point of 63-64°C and a boiling point of 184-185°C. BFPE is commonly used as a substrate for enzymes and as a reagent for organic synthesis. Its unique properties make it an ideal compound for a variety of laboratory experiments.

Scientific Research Applications

BFPE is used in a variety of scientific research applications. It can be used as a substrate for enzymes, allowing researchers to study the effects of different enzymes on the compound. It can also be used as a reagent in organic synthesis, allowing researchers to create new compounds. Additionally, BFPE can be used as a fluorescent probe, allowing researchers to study the structure of proteins and other molecules.

Mechanism Of Action

The mechanism of action of BFPE is not well understood. However, it is believed that the compound interacts with enzymes and other molecules in a manner similar to other aromatic compounds. It is thought that the compound binds to the active site of an enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFPE have not been extensively studied. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, suggesting that it may be useful as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The primary advantage of using BFPE in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable, allowing it to be used in a variety of experiments. The primary limitation of using BFPE is its low solubility in water, which can limit its use in certain experiments.

Future Directions

Given the potential applications of BFPE, there are a number of potential future directions for research. These include further studies on the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the compound’s mechanism of action and its potential as a fluorescent probe. Finally, further research could be conducted on the compound’s solubility and its potential applications in other areas of research.

properties

IUPAC Name

(2R)-2-(benzylamino)-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(11-18)17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVQMSGKHFTHDR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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